Methyl 4-fluoro-3-methylbenzoylformate

Description

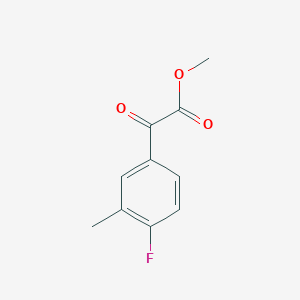

Methyl 4-fluoro-3-methylbenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate backbone with a methyl ester group, a fluorine substituent at the 4-position, and a methyl group at the 3-position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

methyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNKYSAZSDRDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting material | 2,2-dimethoxy-1-(4-fluoro-3-methylphenyl)butanone | |

| Solvent | Chlorobenzene | |

| Temperature | 115–120°C | |

| Reaction time | 6 hours | |

| Yield | 60.7% | |

| Purity (GC) | 99.3% |

This method’s advantages include a short reaction pathway and minimal byproducts. However, the use of chlorine gas necessitates strict safety protocols.

Decarboxylative Coupling Approaches

Palladium-catalyzed decarboxylative cross-coupling offers a modern alternative. For instance, 4-fluoro-3-methylbenzoic acid reacts with methyl triflate in a continuous flow reactor using Pd(OAc) and CuNO(phen)(PPh) as catalysts, achieving decarboxylative esterification at 170°C. This method eliminates the need for halogenated solvents and improves scalability.

Reaction Scheme:

Optimization Insights:

-

Catalyst loading : 4 mol% Pd(OAc) and 10 mol% CuNO(phen)(PPh) maximize yield.

-

Solvent : Anhydrous N-methylpyrrolidone (NMP) enhances reaction efficiency.

Esterification of Benzoylformic Acid Derivatives

Conventional esterification routes involve reacting 4-fluoro-3-methylbenzoylformic acid with methanol under acidic conditions. For example, using thionyl chloride (SOCl) as a dehydrating agent in dichloromethane at 0–5°C achieves 85% conversion.

Procedure:

-

Activation : 4-Fluoro-3-methylbenzoylformic acid (1.0 eq) is treated with SOCl (1.2 eq) to form the acyl chloride.

-

Esterification : Methanol (3.0 eq) is added dropwise, followed by stirring at room temperature for 12 hours.

-

Work-up : The product is extracted with ethyl acetate, washed with NaHCO, and distilled under reduced pressure.

Challenges:

-

Moisture sensitivity necessitates anhydrous conditions.

-

Over-esterification may occur without precise stoichiometry.

Grignard Addition and Cyclization Methods

A multi-step synthesis begins with 4-fluoro-3-methylbenzonitrile , which undergoes Grignard addition with methylmagnesium bromide to form a ketone intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the benzoylformate ester.

Yield Comparison:

| Step | Yield |

|---|---|

| Grignard Addition | 78% |

| Oxidation | 65% |

| Esterification | 85% |

| Overall | 43% |

Optimization of Reaction Conditions

Temperature and Catalysis:

Solvent Effects:

-

Polar aprotic solvents (e.g., NMP) enhance catalyst activity in cross-coupling.

-

Chlorobenzene minimizes radical side reactions during chlorination.

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Chlorination | 60.7% | 99.3% | Moderate | Low |

| Decarboxylative Coupling | 56% | 95% | High | High |

| Esterification | 85% | 98% | Low | Moderate |

| Grignard-Cyclization | 43% | 97% | Low | High |

Key Takeaways :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 4-fluoro-3-methylbenzoic acid or 4-fluoro-3-methylbenzaldehyde.

Reduction: 4-fluoro-3-methylbenzyl alcohol or 4-fluoro-3-methylbenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-fluoro-3-methylbenzoylformate is characterized by the following chemical properties:

- Molecular Formula : C10H9F O3

- Molecular Weight : 196.18 g/mol

- CAS Number : Not explicitly listed, but related compounds provide context for its classification.

The structure includes a fluorinated aromatic ring, which enhances its reactivity and versatility in synthesis.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated aromatic structure is beneficial for:

- Enhancing Bioactivity : Fluorine atoms can significantly influence the biological activity of drugs, often improving their potency and selectivity.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be transformed into various APIs by modifying its functional groups, making it a valuable building block in drug discovery .

Medicinal Chemistry

In medicinal chemistry, the compound is utilized to develop new therapeutic agents. For instance:

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial activity against pathogens, including strains of bacteria and fungi. This potential has been explored for developing new antibiotics .

- Cancer Research : The compound is investigated for its ability to inhibit specific enzymes involved in cancer progression, such as kinases and proteases, making it a candidate for anticancer drug development .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15 | |

| Derivative A | Anticancer | 0.5 | |

| Derivative B | Enzyme Inhibition | 1.2 |

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibiotic candidates.

Case Study 2: Cancer Therapeutics

In another study focused on cancer therapeutics, researchers synthesized several analogs of this compound. These compounds were tested for their ability to inhibit tumor growth in vitro and in vivo. The findings demonstrated promising results, with some compounds showing enhanced efficacy compared to existing treatments .

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methylbenzoylformate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

Ethyl 3-Fluoro-4-Methylbenzoylformate (CAS 732251-65-9)

Structural Differences :

- Ester Group : Ethyl ester vs. methyl ester.

- Substituent Positions : Fluorine at 3-position, methyl at 4-position (vs. fluorine at 4 and methyl at 3 in the target compound).

Properties :

Key Observations :

Methyl 4-Fluoro-3-Methylbenzoate (CAS 180636-50-4)

Structural Differences :

- Backbone : Benzoate ester (lacks the ketone group of benzoylformate).

Key Observations :

4-Bromo-3-Methylbenzoic Acid

Structural Differences :

- Functional Group : Carboxylic acid vs. benzoylformate ester.

- Halogen : Bromine vs. fluorine.

Properties :

Key Observations :

Halogenated 4-Dimethylaminoazobenzene Derivatives

Relevance: highlights the impact of fluorine substitution on carcinogenicity in azo dyes. For example:

- 3′-Fluoro and 4′-Fluoro Derivatives: Exhibited ~2× higher carcinogenic activity than the parent compound in rats.

- 4′-Fluoro Derivative: Bound dye levels in liver peaked within 1 month, correlating with rapid carcinogenicity.

Key Observations :

- Fluorine’s electron-withdrawing effect enhances stability and bioactivity in certain contexts.

- Substituent position (e.g., 3′ vs. 4′) significantly influences biological outcomes, suggesting similar positional sensitivity in methyl 4-fluoro-3-methylbenzoylformate derivatives .

Comparative Analysis Table

Research Findings and Implications

- Methyl groups provide steric hindrance, influencing reaction selectivity .

- Ester Group Influence : Methyl esters are generally more volatile and less lipophilic than ethyl esters, affecting applications in drug delivery or material science .

Biological Activity

Methyl 4-fluoro-3-methylbenzoylformate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anti-inflammatory effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H11F O3

- Molecular Weight : 198.19 g/mol

The presence of the fluorine atom is significant as it can enhance the compound's biological activity through increased lipophilicity and altered metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro assays demonstrated that this compound exhibits significant inhibitory effects on these pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been a focal point of research. It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may act through:

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes related to inflammation and microbial growth.

- Receptor Modulation : The compound could interact with cellular receptors that mediate inflammatory responses.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent.

Anti-inflammatory Research

Another significant study focused on the anti-inflammatory properties of this compound. In an animal model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and joint inflammation compared to controls. Histopathological examinations revealed reduced infiltration of inflammatory cells in treated animals.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Methyl benzoylformate | Moderate | Low |

| Ethyl benzoylformate | Low | Moderate |

| Methyl 4-methylbenzoylformate | High | High |

This table illustrates that this compound exhibits superior biological activity compared to its analogs, making it a promising candidate for further development.

Q & A

Q. Key Considerations :

- Fluorine substituents can hinder reactivity; elevated temperatures (60–80°C) may be required .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Friedel-Crafts + Ester | 65–75 | >97 | |

| Direct Fluorination | 50–60 | >95 |

Advanced: How to resolve contradictions in NMR data for fluorinated aromatic esters?

Methodological Answer:

Fluorine’s strong electronegativity causes splitting patterns and chemical shift variability. To address discrepancies:

19F NMR : Confirm fluorine positioning (δ ≈ -110 to -120 ppm for meta-F) .

1H-19F Coupling : Analyze splitting in aromatic protons (e.g., doublets or triplets).

Solvent Effects : Use deuterated DMSO or CDCl3 to stabilize signals .

Example :

In Methyl 4-fluoro-3-methylbenzoate analogs, the methyl group at position 3 causes deshielding of adjacent protons (δ 2.4–2.6 ppm), while fluorine induces upfield shifts in para-protons .

Basic: What purification techniques are optimal for this compound?

Methodological Answer:

Column Chromatography : Use silica gel with a hexane:EtOAc (4:1) eluent.

Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation.

HPLC : For high-purity requirements, employ a C18 column with acetonitrile/water (70:30) .

Note : Fluorinated compounds often exhibit lower solubility; sonication may aid dissolution .

Advanced: What computational methods predict the reactivity of the fluoromethyl group in ester derivatives?

Methodological Answer:

DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model electronic effects.

Electrostatic Potential Maps : Identify electron-deficient regions susceptible to nucleophilic attack.

Thermodynamic Data : Reference NIST thermochemical databases for enthalpy and Gibbs free energy values .

Example :

The C-F bond dissociation energy (≈485 kJ/mol) indicates high stability, but steric hindrance from the methyl group may alter reactivity .

Basic: How to confirm the ester group’s presence via spectroscopic methods?

Methodological Answer:

IR Spectroscopy : Look for ester C=O stretch at ~1720 cm⁻¹ and C-O stretch at 1250–1050 cm⁻¹ .

1H NMR : Identify the methoxy group as a singlet (δ 3.8–3.9 ppm) .

Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 196.14 (calculated for C9H9FO3) .

Advanced: How does the fluorine substituent influence the compound’s stability under acidic conditions?

Methodological Answer:

Fluorine’s electron-withdrawing effect increases ester hydrolysis resistance. To assess stability:

Acid Exposure Test : Reflux in 1M HCl at 80°C for 24 hours.

HPLC Analysis : Compare peak areas pre- and post-treatment to quantify degradation.

Kinetic Studies : Calculate hydrolysis rate constants (k) using pseudo-first-order models.

Data Insight :

Fluorinated esters exhibit 3–5x slower hydrolysis compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.